molecular formula C13H9BF3NO5 B1440325 (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid CAS No. 1072945-94-8

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid

Cat. No.: B1440325
CAS No.: 1072945-94-8
M. Wt: 327.02 g/mol
InChI Key: UYSSHRQLWIRFRP-UHFFFAOYSA-N
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Description

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H9BF3NO5 and a molecular weight of 327.02 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. The nitro and trifluoromethyl groups enhance its reactivity and specificity in these interactions. For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and tyrosine. This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can bind to DNA and RNA, influencing gene expression and protein synthesis. The nitro and trifluoromethyl groups further enhance its binding affinity and specificity for target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation products can have distinct biological activities, potentially leading to long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress, apoptosis, and inflammation. These adverse effects are likely due to the compound’s reactivity and the accumulation of its degradation products in tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation. The nitro and trifluoromethyl groups play a crucial role in determining the compound’s transport properties and distribution patterns .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell .

Preparation Methods

The synthesis of (3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid typically involves the reaction of 3-(2-nitro-4-(trifluoromethyl)phenoxy)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid compound.

Chemical Reactions Analysis

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

    Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid has several scientific research applications:

Comparison with Similar Compounds

(3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical properties and reactivity patterns.

Properties

IUPAC Name

[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BF3NO5/c15-13(16,17)8-4-5-12(11(6-8)18(21)22)23-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSSHRQLWIRFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672883
Record name {3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-94-8
Record name {3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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